Ethyl 3-(2,6-difluorophenyl)propanoate
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Overview
Description
Ethyl 3-(2,6-difluorophenyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a propanoate group attached to a 2,6-difluorophenyl ring, making it a unique molecule with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-difluorophenyl)propanoate typically involves the esterification of 3-(2,6-difluorophenyl)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2,6-difluorophenyl)propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Aqueous NaOH or HCl under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 3-(2,6-difluorophenyl)propanoic acid and ethanol.
Reduction: 3-(2,6-difluorophenyl)propanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(2,6-difluorophenyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-difluorophenyl)propanoate largely depends on its chemical structure. The ester group can undergo hydrolysis to release the active 3-(2,6-difluorophenyl)propanoic acid, which can interact with various molecular targets. The fluorine atoms on the phenyl ring enhance the compound’s stability and reactivity, allowing it to participate in diverse biochemical pathways .
Comparison with Similar Compounds
- Ethyl 3-(3,4-difluorophenyl)propanoate
- Ethyl 3-(4-fluorophenyl)propanoate
- Ethyl 3-(2,5-difluorophenyl)propanoate
Comparison: Ethyl 3-(2,6-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H12F2O2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
ethyl 3-(2,6-difluorophenyl)propanoate |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7H2,1H3 |
InChI Key |
WYGQZTFEIRNMTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC=C1F)F |
Origin of Product |
United States |
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